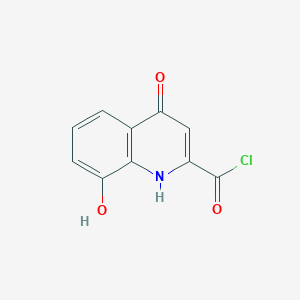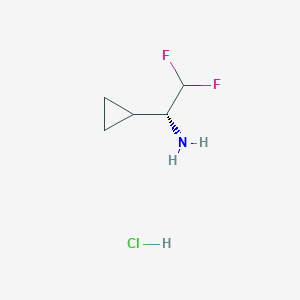
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can involve carrying out the reactions in a lab and observing the products .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions .科学的研究の応用
1. Synthesis and Characterization of Nanoparticles
(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine HCl plays a role in the synthesis and stabilization of nanoparticles. Research by Pan et al. (2001) in the Journal of the American Chemical Society demonstrates its use in the creation of ruthenium nanoparticles, where the compound acts as a stabilizer during the decomposition of ruthenium precursors. This process leads to the formation of nanoparticles of various sizes and shapes, important in material science and nanotechnology applications (Pan et al., 2001).
2. Exploration of DNA Adducts and Mutagenesis
The compound is relevant in the study of DNA adducts and their implications for mutagenesis and carcinogenesis. Research by Schut and Snyderwine (1999) in Carcinogenesis explores how heterocyclic amines, related to this compound, form DNA adducts and contribute to mutagenic and carcinogenic processes. This research is crucial for understanding the biochemical interactions and potential risks of certain compounds in pharmacology and toxicology (Schut & Snyderwine, 1999).
3. Involvement in Apoptosis and Cell Death Mechanisms
The compound is also involved in apoptosis and cell death mechanisms. Boya et al. (2003) in Oncogene researched hydroxychloroquine, a lysosomotropic amine, which shares functional groups with this compound. Their study shows how such compounds induce lysosomal membrane permeabilization (LMP) and mitochondrial membrane permeabilization (MMP), critical steps in apoptosis. This research contributes to understanding the role of similar compounds in cell death and disease treatment strategies (Boya et al., 2003).
4. Development of Pharmaceutical Derivatives
The compound has implications in the development of pharmaceutical derivatives. Research by Masaud et al. (2022) in the International Journal of Life Science and Pharma Research involves the synthesis of ketamine derivatives using reactions similar to those that might involve this compound. This work is significant in creating new therapeutic agents and understanding the chemistry of amine-based compounds (Masaud et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVLWPRDOQTIIQ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089671-56-5 |
Source


|
| Record name | (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


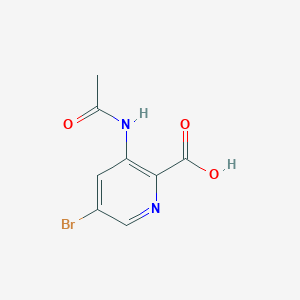
![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2647101.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
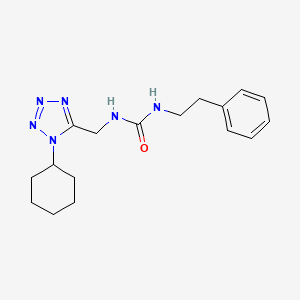
![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)

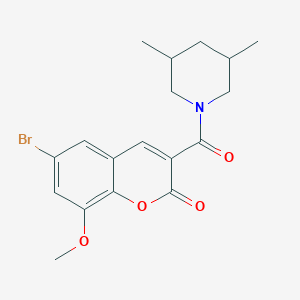


![3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647117.png)
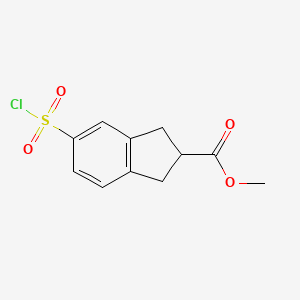
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)
